N-Methyl-N-vinylacetamide
Overview
Description
N-Methyl-N-vinylacetamide is a valuable monomer utilized in polymer chemistry for synthesizing polymers with a wide range of applications due to its unique properties. The compound is synthesized from N-methylacetamide and vinyl acetate, employing N,N-dimethylaminopyridine (DMAP) as a catalyst. The synthesis process has been optimized to achieve high yields under specific conditions (Zhang Jie, 2007).
Synthesis Analysis
The synthesis of N-Methyl-N-vinylacetamide involves the reaction between N-methylacetamide and vinyl acetate. The optimal conditions for this synthesis have been found to include a reaction temperature of 65°C and a reaction time of 12 hours, with a mole ratio of catalyst (DMAP) to N-methylacetamide of 0.55, resulting in a yield of 87.6%. Remarkably, the catalyst can be recycled up to 12 times, making this process efficient and sustainable (Zhang Jie, 2007).
Molecular Structure Analysis
The molecular structure of N-Methylacetamide, a key precursor to N-Methyl-N-vinylacetamide, has been extensively studied. Gas electron diffraction studies have provided detailed bond distances and angles, which are crucial for understanding the reactivity and properties of N-Methyl-N-vinylacetamide. The structure analysis reveals specifics about bond lengths and angles, which are foundational to the properties and reactivity of the compound (Mitsuo Kitano, Tsutomu Fukuyama, Kozo Kuchitsu, 1973).
Chemical Reactions and Properties
N-Methyl-N-vinylacetamide undergoes various chemical reactions, including free radical polymerization, which is pivotal for synthesizing polymers with specific characteristics. The compound's reactivity has been studied in the context of polymer synthesis, indicating its versatility and utility in creating materials with desirable properties (M. Akashi, E. Yashima, T. Yamashita, N. Miyauchi, Sugita Shuichi, Kuniomi Marumo, 1990).
Physical Properties Analysis
The physical properties of N-Methyl-N-vinylacetamide, including its hydrodynamic, molecular, and conformational characteristics, have been analyzed through studies on its polymers. These studies provide insights into the behavior of the compound's polymers in solutions, offering valuable information for their application in various fields (O. Okatova, I. I. Gavrilova, N. N. Ul’yanova, E. F. Panarin, G. M. Pavlov, 2012).
Chemical Properties Analysis
The chemical properties of N-Methyl-N-vinylacetamide and its polymers have been explored in various studies, highlighting the compound's role in forming hydrogels and its copolymerization behavior. These properties are critical for its applications in creating novel materials with specific functionalities (M. Akashi, Shinya Saihata, E. Yashima, Sugita Shuichi, Kuniomi Marumo, 1993).
Scientific Research Applications
Biomedical Applications : A study found that the copolymer of N-methyl-N-vinylacetamide and N-methyl-N-vinylamine hydrochloride exhibits specific hydrodynamic volumes and equilibrium rigidity in solutions with different ionic strengths, suggesting potential use in biomedical applications (Dommes et al., 2017).
Polymerization Properties : N-vinylacetamide, a related compound, shows promising results in synthetic material research due to its good yield and polymerization properties. The solvent used influences its monomer reactivity ratio (Akashi et al., 1990).
Drug Delivery Systems : Thermosensitive copolymers containing N-methyl-N-vinylacetamide have been synthesized and characterized for potential use in oral controlled drug delivery systems (Eeckman et al., 2004).
Rheological Properties : Research has shown that methyl cellulose blends with poly(N-methyl-N-vinylacetamide) can form mixed structures in water and dimethylacetamide, possessing rheological properties similar to traditional polymers (Bochek et al., 2014).
Bioactive Compound Carriers : Copolymers of N-methyl-N-vinylacetamide with allylidene diacetate show potential as carriers for bioactive compounds (Gavrilova et al., 2018).
Water-stable Hydrogen-Bonded Films : A study demonstrated that poly(N-vinylamide) derivatives and tannic acid can create water-stable hydrogen-bonded multilayered films, which are useful for biomedical applications (Takemoto et al., 2015).
Safety And Hazards
Future Directions
N-Methyl-N-vinylacetamide has shown great potential as an alternative to lipid-PEG for post-insertion into lipoplexes and pre-insertion into lipid nanoparticles (LNPs) designed for siRNA delivery . This suggests that N-Methyl-N-vinylacetamide could play a significant role in the future of drug delivery systems .
properties
IUPAC Name |
N-ethenyl-N-methylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c1-4-6(3)5(2)7/h4H,1H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNLUGRYDUHRLOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
26616-03-5 | |
Record name | Poly(N-methyl-N-vinylacetamide) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26616-03-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID4052003 | |
Record name | N-Methyl-N-vinylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4052003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-N-vinylacetamide | |
CAS RN |
3195-78-6 | |
Record name | N-Methyl-N-vinylacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3195-78-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methyl-N-vinylacetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003195786 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetamide, N-ethenyl-N-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N-Methyl-N-vinylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4052003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-methyl-N-vinylacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.726 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-METHYL-N-VINYLACETAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GL7LDW4PGB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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